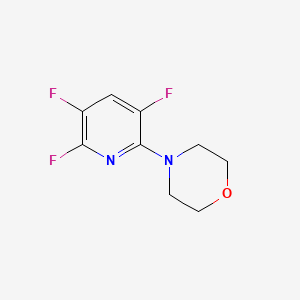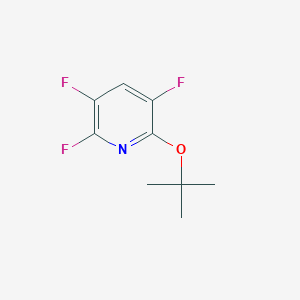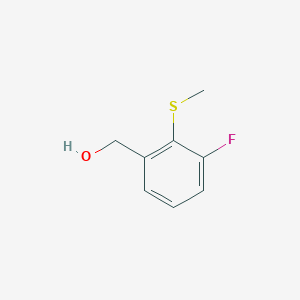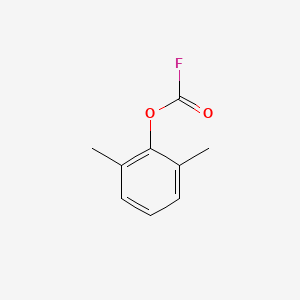
2,6-Dimethylphenylfluoroformate
概述
描述
2,6-Dimethylphenylfluoroformate (2,6-DMPF) is an organofluorine compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis and is known for its unique reactivity and selectivity. It is also used in biochemical and physiological studies, as well as in laboratory experiments. In
作用机制
2,6-Dimethylphenylfluoroformate is an organofluorine compound that is known for its unique reactivity and selectivity. It reacts with a variety of organic compounds, including alcohols, amines, thiols, and carboxylic acids, to produce a variety of products. It can also be used to activate nucleophilic fluorinating agents, such as tetrafluoroborate and hexafluorophosphate, to produce fluorinated compounds.
生化和生理效应
2,6-Dimethylphenylfluoroformate is used in a variety of biochemical and physiological studies. It is used in the study of enzyme kinetics, as it is known to inhibit the activity of certain enzymes. It is also used in the study of cellular metabolism, as it is known to affect the activity of certain metabolic pathways. Additionally, it is used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
实验室实验的优点和局限性
2,6-Dimethylphenylfluoroformate is a useful reagent for laboratory experiments, as it is known to be reactive and selective in its reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2,6-Dimethylphenylfluoroformate is a highly reactive compound and should be handled with care. It should be stored in a cool, dry place and should be handled in a well-ventilated area. Additionally, it should not be exposed to light or heat, as it may decompose.
未来方向
There are a number of potential future directions for the use of 2,6-Dimethylphenylfluoroformate in scientific research. One potential future direction is the use of 2,6-Dimethylphenylfluoroformate in the synthesis of fluorinated polymers, as it is known to be reactive and selective in its reactions. Additionally, it could be used in the synthesis of fluorinated surfactants, as it is known to be a useful reagent for the synthesis of fluorinated compounds. Finally, it could be used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
科学研究应用
2,6-Dimethylphenylfluoroformate is used as a reagent in organic synthesis, as it is known to be reactive and selective in its reactions. It is used as a catalyst in the synthesis of nitriles, amides, and other compounds, and is also used in the synthesis of fluoroalkyl derivatives. It is also used in the synthesis of fluorinated building blocks, such as fluoroalkenes and fluoroalkynes. Additionally, it is used in the synthesis of fluorinated polymers and in the preparation of fluorinated surfactants.
属性
IUPAC Name |
(2,6-dimethylphenyl) carbonofluoridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMXRQCTVHMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenylfluoroformate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

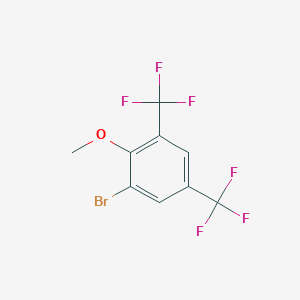
![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)
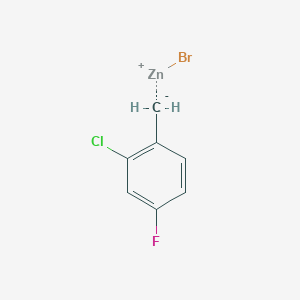
![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)
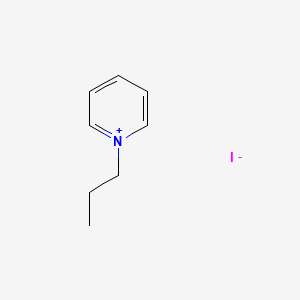
![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
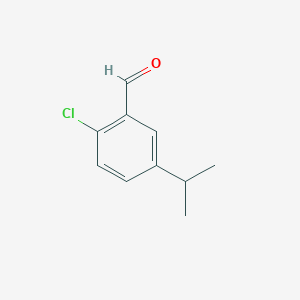
![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)
